2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate
Description
Properties
CAS No. |
49831-04-1 |
|---|---|
Molecular Formula |
C23H16O6S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)sulfanylethyl benzoate |
InChI |
InChI=1S/C23H16O6S/c24-16-12-17(30-11-10-29-23(28)13-6-2-1-3-7-13)22(27)19-18(16)20(25)14-8-4-5-9-15(14)21(19)26/h1-9,12,24,27H,10-11H2 |
InChI Key |
DMLGTNUPSULYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate typically involves the reaction of 1,4-dihydroxy-9,10-anthraquinone with 2-mercaptoethanol in the presence of a suitable catalyst to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to introduce the benzoate group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The anthracenedione core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). This compound can be effectively separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid sometimes replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
Preparative Separation
The compound's properties also make it suitable for preparative separation techniques. The scalability of the HPLC method enables researchers to isolate significant quantities of the compound for further studies or applications in drug formulation .
Antioxidant Activity
Research indicates that compounds similar to 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate exhibit notable antioxidant properties. These characteristics are crucial in pharmacological studies aimed at developing new therapeutic agents that combat oxidative stress-related diseases .
Potential Drug Development
Due to its structural similarities to known bioactive compounds, this compound is being investigated for potential applications in drug development. Its unique functional groups may contribute to interactions with biological targets, which could lead to the discovery of novel therapeutic agents .
Separation Techniques
A study was conducted using a Newcrom R1 HPLC column to analyze 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate under various conditions. The results demonstrated effective separation capabilities with high resolution and reproducibility. This study highlights the compound's utility in isolating specific components from complex mixtures .
Pharmacokinetics
In another investigation focusing on pharmacokinetics, researchers utilized this compound to understand its absorption and metabolism in biological systems. The findings suggested that its chemical structure significantly influences its bioavailability and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate involves its interaction with various molecular targets and pathways. The compound’s anthracenedione core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its thioether linkage and benzoate group may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related compounds:
Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a superior degree of conversion (DC) in photopolymerization. This is attributed to its electron-donating dimethylamino group enhancing initiation efficiency .
- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate demonstrate better mechanical properties (e.g., flexural strength, hardness) than those with 2-(dimethylamino) ethyl methacrylate. The benzoate ester’s stability likely contributes to this advantage .
- Co-Initiator Synergy: Diphenyliodonium hexafluorophosphate (DPI) significantly improves DC in systems with 2-(dimethylamino) ethyl methacrylate but has minimal impact on ethyl 4-(dimethylamino) benzoate-based resins, suggesting differing radical-generation mechanisms .
Thioether-Containing Compounds
- Bis(2-chloroethylthioethyl) Ether: This sulfur-containing ether shares a thioethyl backbone with the target compound but lacks aromatic conjugation.
- Synthesis of Thiadiazole Derivatives : Thiosemicarbazide-based syntheses (e.g., benzodioxine-thiadiazole hybrids) highlight the role of sulfur in stabilizing heterocyclic frameworks, a feature relevant to the target compound’s stability in organic solvents .
Table 1: Key Properties of Structurally Related Compounds
*No direct data on the target compound in provided evidence.
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources explicitly address the target compound. Comparisons are extrapolated from structurally analogous molecules (e.g., benzoate esters, thioethers).
Biological Activity
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate, with the CAS number 49831-04-1, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including case studies and research findings.
- Molecular Formula : C23H16O6S
- Molecular Weight : 420.43 g/mol
- LogP : 5.14 (indicating lipophilicity) .
Biological Activities
The biological activities of this compound have been investigated in several contexts:
Antioxidant Activity
Research indicates that compounds similar to 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate exhibit strong antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals .
Antimicrobial Properties
Studies have shown that derivatives of anthraquinones, like 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate, possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the disruption of mitochondrial membrane potential .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of related anthraquinones reported that compounds with similar structures effectively reduced oxidative damage in cellular models. The results indicated a significant decrease in reactive oxygen species (ROS) levels upon treatment with the compound .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of anthraquinone derivatives found that 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential therapeutic applications .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiol-containing anthraquinone derivative and an activated ethyl benzoate precursor. Critical steps include:
- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of reactive intermediates.
- Catalytic bases like DIPEA (N,N-diisopropylethylamine) to deprotonate the thiol group and enhance nucleophilicity .
- Temperature control (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Key Data :
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Thiol activation | DMF, DIPEA, 25°C | 70–80% |
| Substitution | 70°C, 12 hrs | 60–70% |
| Purification | Ethyl acetate/hexane (1:3) | >95% purity |
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the anthraquinone core (δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 423.05) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., benzoate) influence the redox properties of the anthraquinone moiety?
- Methodological Answer :
- Conduct cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a glassy carbon electrode. The benzoate group stabilizes the reduced anthraquinone radical anion, shifting reduction potentials (e.g., E₁/2 = -0.45 V vs. Ag/AgCl) compared to unsubstituted analogs .
- Compare with derivatives lacking the benzoate group to isolate electronic effects.
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 450 nm for anthraquinone) and LC-MS to identify breakdown products (e.g., hydrolyzed thioether or decarboxylated derivatives) .
- Contradiction Analysis : Discrepancies may arise from differences in solvent systems (aqueous vs. organic) or trace metal contaminants. Include chelating agents (e.g., EDTA) in stability protocols to mitigate metal-catalyzed degradation .
Q. What mechanistic insights explain the antitumor activity of structurally related anthraquinone derivatives?
- Methodological Answer :
- DNA Intercalation Assays : Use ethidium bromide displacement assays to quantify binding affinity to DNA (Kd ≈ 10⁻⁶ M for similar compounds) .
- Topoisomerase Inhibition : Evaluate inhibition of topoisomerase II via gel electrophoresis; anthraquinones stabilize DNA-enzyme complexes, inducing apoptosis .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl vs. thioether groups) and compare IC50 values in cancer cell lines (e.g., MCF-7, IC50 = 2.5 µM) .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility for this compound, while others classify it as lipophilic?
- Methodological Answer :
- Solubility Profiling : Perform shake-flask experiments in buffered solutions (pH 7.4) and organic solvents (e.g., DMSO). The benzoate ester enhances lipophilicity (logP ≈ 3.5), but micellar solubilization in PBS with surfactants (e.g., Tween-80) may artificially increase apparent solubility .
- Contradiction Resolution : Standardize solubility protocols (e.g., USP methods) and report solvent systems explicitly.
Experimental Design Considerations
Q. How should researchers design in vitro assays to evaluate the compound’s biological activity while minimizing interference from its redox activity?
- Methodological Answer :
- Antioxidant Controls : Include antioxidants (e.g., ascorbic acid) in cell culture media to distinguish between redox-mediated cytotoxicity and target-specific effects .
- Dose-Response Curves : Use narrow concentration ranges (0.1–10 µM) to avoid off-target redox reactions at higher doses.
- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess rapid degradation that may skew activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
